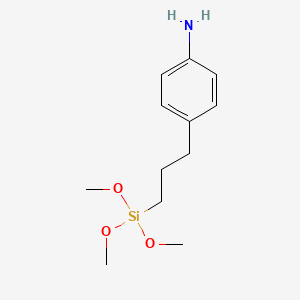
L-Leucine, N-4-quinazolinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Preparation Methods
The synthesis of (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid typically involves several steps. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of phase-transfer catalysis and metal-mediated reactions .
Chemical Reactions Analysis
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex structures, often using catalysts like palladium or copper.
Scientific Research Applications
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase activity, which is crucial for the proliferation of cancer cells. By binding to the active site of the enzyme, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cell growth and survival . Additionally, it can interfere with bacterial cell wall synthesis, leading to the death of bacterial cells .
Comparison with Similar Compounds
(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid can be compared with other quinazoline derivatives such as:
Erlotinib: Used for treating non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor.
Prazosin: Used for treating hypertension and benign prostatic hyperplasia.
What sets (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid apart is its specific structural features and the unique combination of biological activities it exhibits, making it a versatile compound for various applications.
Properties
CAS No. |
55040-14-7 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)/t12-/m0/s1 |
InChI Key |
ZXCCLHAPTDCVKL-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)
![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)

![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)




